GNF-6 is a small molecule compound primarily recognized for its role as an inhibitor of the BCR-ABL-T315I mutation, a specific mutation associated with resistance to certain therapies in chronic myeloid leukemia. This compound is classified as an ATP-competitive inhibitor, which means it competes with adenosine triphosphate for binding to the target protein, thus inhibiting its activity. The chemical structure of GNF-6 is characterized by its complex arrangement of atoms, specifically designed to interact effectively with the target kinase.
GNF-6 was developed as part of research aimed at addressing resistance mechanisms in cancer therapy, particularly those related to tyrosine kinases. The compound is commercially available from various suppliers, including MedChemExpress and BioCat GmbH, which provide detailed specifications and data sheets for researchers interested in its applications in scientific studies .
GNF-6 falls under the category of protein tyrosine kinase inhibitors, specifically targeting the BCR-ABL fusion protein that plays a crucial role in the pathogenesis of chronic myeloid leukemia. Its ability to inhibit mutations such as T315I makes it a significant focus in oncological research.
The synthesis of GNF-6 involves multiple steps that typically include:
The synthetic pathway may utilize various reagents and conditions tailored to optimize yield and purity. Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired molecular structure.
The molecular formula for GNF-6 is , with a molecular weight of approximately 456.42 g/mol. The structure features multiple functional groups that facilitate its interaction with biological targets.
The three-dimensional conformation of GNF-6 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential binding interactions with proteins.
GNF-6 undergoes various chemical reactions that are essential for its function as an inhibitor:
The kinetics of these reactions can be studied using techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and rates.
The mechanism by which GNF-6 exerts its inhibitory effect involves:
Studies have shown that GNF-6 effectively inhibits cell proliferation in models expressing the BCR-ABL-T315I mutation, demonstrating its potential therapeutic efficacy against resistant forms of leukemia.
GNF-6 is characterized by:
Key chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time .
GNF-6 has significant applications in:
GNF-6 (Compound 14) is an ATP-competitive inhibitor that targets the adenosine triphosphate (ATP)-binding site of both wild-type BCR-ABL and the recalcitrant T315I mutant. Unlike first-generation inhibitors (e.g., imatinib), which primarily stabilize the inactive "DFG-out" conformation, GNF-6 competes directly with ATP for binding within the catalytic cleft. It exhibits distinct inhibitory profiles against key BCR-ABL variants:
The T315I "gatekeeper" mutation substitutes isoleucine for threonine at residue 315, introducing steric bulk that impedes binding of most ATP-competitive inhibitors. GNF-6 overcomes this by exploiting unique hydrophobic interactions within the ATP pocket. Its trifluoromethyl-phenyl group penetrates deeper into the hydrophobic back cavity, while the pyrimidine scaffold maintains hydrogen bonding with the kinase hinge region. This binding mode remains effective even when the T315I mutation stabilizes the active conformation of the kinase domain [1] [6].
Table 1: Inhibitory Profile of GNF-6 Against BCR-ABL Variants
Variant | IC~50~ (μM) | Cellular System |
---|---|---|
c-ABL-T334I | 0.25 | Biochemical assay |
BCR-ABL (wild-type) | 0.09 | Transformed Ba/F3 cells |
BCR-ABL-T315I | 0.59 | Murine bone marrow model |
The hydrophobic spine is a conserved structural network critical for kinase activation. It comprises two key elements:
The T315I mutation resides at RS4 of the R-spine. By replacing Thr with Ile, it enhances hydrophobic interactions between the spines, promoting constitutive kinase activity. GNF-6 counteracts this by stabilizing the inactive "DFG-out" conformation, which physically misaligns the R-spine residues. Specifically:
Consequently, the R-spine becomes disassembled, and the kinase is locked in an inactive state. Mutagenesis studies confirm that mutations along the spine (e.g., V57F, L74F) can mimic spine assembly and confer resistance, underscoring the spine’s role as a regulatory hub [5].
Table 2: Key Residues in BCR-ABL Hydrophobic Spines
Spine Type | Residue Position | Role in Activation | Effect of Mutation |
---|---|---|---|
R-spine (RS4) | T315I | Gatekeeper; stabilizes spine | Constitutive activity |
C-spine | V57 | N-lobe anchor | Disrupts ATP binding |
R-spine (RS3) | L95 | αC-helix positioning | Alters allosteric coupling |
Although GNF-6 is primarily ATP-competitive, its mechanism synergizes with allosteric inhibitors targeting the myristate-binding pocket (e.g., GNF-2/GNF-5). This pocket, located in the C-lobe of the kinase domain, regulates Abl autoinhibition. Key insights include:
Resistance mutations (e.g., C464Y, P465S, E505K) cluster near the myristate pocket and disrupt allosteric inhibitor binding but do not affect GNF-6. This orthogonal resistance profile validates the potential of combinatorial targeting. NMR studies confirm that GNF-5 binding to the myristate site induces chemical shifts in the ATP pocket without displacing ATP-competitive inhibitors, proving bidirectional allosteric crosstalk [4] [8].
Table 3: Synergistic Effects of ATP-Competitive and Allosteric Inhibitors
Combination | Effect on T315I Inhibition | Resistance Suppression |
---|---|---|
GNF-6 + nilotinib | Additive activity in cellular assays | >90% reduction in mutations |
GNF-6 + GNF-5 | Suppresses leukemogenesis in vivo | Targets orthogonal sites |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2